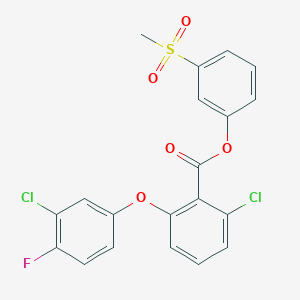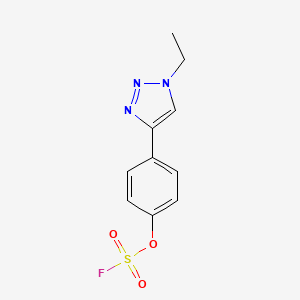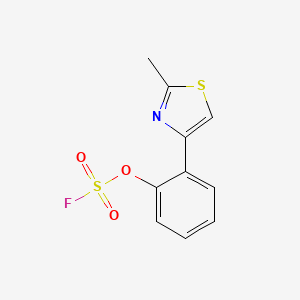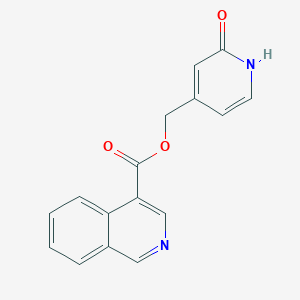![molecular formula C18H14F4N2O3 B7432993 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoxazole derivative that possesses unique properties, making it an attractive candidate for research and development.
Mechanism of Action
The exact mechanism of action of 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole is not fully understood. However, research suggests that it may work by inhibiting certain enzymes or proteins in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been studied for its potential to reduce oxidative stress in the body, which can lead to various health benefits. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole in lab experiments is its unique properties, which make it an attractive candidate for research and development. However, its complex synthesis method and potential toxicity may limit its use in certain experiments.
Future Directions
There are various future directions for research on 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole. One potential direction is to further study its potential as an anti-cancer agent, with a focus on its mechanism of action and potential side effects. Additionally, research could focus on its potential as an anti-inflammatory agent, with a focus on its effects on specific inflammatory pathways in the body. Finally, further research could explore the potential of this compound in other areas, such as neurodegenerative diseases or cardiovascular diseases.
Synthesis Methods
The synthesis of 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzoxazole, which undergoes a series of reactions with other reagents to produce the final product. The synthesis method is complex and requires specialized knowledge and equipment.
Scientific Research Applications
The compound has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with research indicating that it may inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, with research indicating that it may reduce inflammation in the body.
properties
IUPAC Name |
6-fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3/c19-12-4-5-14-15(9-12)26-17(23-14)24-6-7-25-16(10-24)11-2-1-3-13(8-11)27-18(20,21)22/h1-5,8-9,16H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDOAFYZTZFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=C(C=C3)F)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)


![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)

![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)

![5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
